molecular formula C11H23ClN2O2 B2391717 tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride CAS No. 1609406-97-4

tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride

Cat. No.: B2391717
CAS No.: 1609406-97-4
M. Wt: 250.77
InChI Key: ZBWBFOOJHFNICW-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound "tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride" is a stereochemically defined piperidine derivative with a tert-butyl carbamate protective group and a hydrochloride salt. Its molecular formula is C₁₁H₂₃ClN₂O₂, and its molecular weight is 262.76 g/mol. The (2S,4S) configuration indicates the spatial arrangement of substituents on the six-membered piperidine ring: a methyl group at position 2 and an amino group at position 2. The tert-butyloxycarbonyl (Boc) group protects the amine, while the hydrochloride salt enhances solubility in polar solvents like water or methanol .

Applications and Significance
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for chiral molecules targeting neurological or metabolic disorders. Its stereochemistry and functional groups make it valuable for structure-activity relationship (SAR) studies in drug discovery. However, its direct biomedical use is restricted to research due to incomplete validation for therapeutic applications .

Properties

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWBFOOJHFNICW-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl hydroperoxide in the presence of suitable catalysts.

    Amino Group Addition: The amino group is added through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . This method offers advantages such as improved reaction control, higher yields, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide, metal catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl esters, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

This compound exhibits notable biological activities that make it a candidate for further research in drug development. Its structure suggests potential interactions with various biological targets, particularly in the central nervous system and cancer treatment.

Pharmacological Profile

  • Neuropharmacological Effects :
    • Initial studies indicate that tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride may interact with neurotransmitter receptors, influencing mood regulation and pain perception pathways. It shows promise as a lead compound for developing new antidepressants or anxiolytics.
  • Anticancer Activity :
    • Research on related piperidine derivatives has demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against triple-negative breast cancer (TNBC) cell lines.

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of this compound against different cancer cell lines. The following table summarizes some of the findings:

CompoundCell LineIC50 (μM)Notes
Example AMDA-MB-231 (TNBC)0.126Strong inhibitory effect
Example BMCF10A (non-cancer)>2.0Minimal effect

Anticancer Activity Study

A study evaluated the anticancer properties of piperidine derivatives similar to this compound. The results indicated a significant reduction in tumor size in mouse models treated with these compounds, highlighting their potential as effective agents against TNBC while maintaining a favorable safety profile against normal cells.

Neuropharmacological Investigation

Another investigation focused on the neuropharmacological effects of related compounds, suggesting their potential role in treating mood disorders. The findings indicated that these compounds could modulate neurotransmitter systems effectively, supporting their development as new therapeutic agents for anxiety and depression.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and utility, the compound is compared to structurally related piperidine and pyrrolidine derivatives. Key differences in substituents, ring size, and physicochemical properties are summarized below.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Solubility GI Absorption BBB Permeability
tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate·HCl C₁₁H₂₃ClN₂O₂ 262.76 4-amino, 2-methyl (piperidine) High in polar solvents (e.g., water) High Moderate
tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate (ChemScene.com ) C₁₁H₂₁NO₃ 215.29 4-hydroxy, 2-methyl (piperidine) Soluble in DMSO Moderate Low
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (156185-63-6) C₁₃H₂₅NO₃ 243.34 4-(3-hydroxypropyl) (piperidine) Soluble in ethanol High No
(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate·HCl (1279037-14-7) C₁₀H₂₁ClN₂O₃ 252.74 4-amino, 2-hydroxymethyl (pyrrolidine) Water-soluble High Moderate

Key Observations:

The methyl group at position 2 introduces steric hindrance, which may affect binding affinity in biological targets compared to hydroxymethyl or hydroxypropyl substituents in other derivatives .

Ring Size Differences :

  • Piperidine (6-membered) vs. Pyrrolidine (5-membered) : The larger piperidine ring offers greater conformational flexibility, which can influence pharmacokinetic properties like BBB permeability. Pyrrolidine derivatives (e.g., CAS 1279037-14-7) may exhibit faster metabolic clearance due to reduced steric protection .

Physicochemical and Pharmacokinetic Profiles: The hydrochloride salt form of the target compound significantly enhances aqueous solubility compared to neutral analogs (e.g., tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate), making it preferable for formulation . High GI absorption is common among these derivatives, but BBB permeability varies.

Biological Activity

Chemical Identity

  • IUPAC Name : tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate
  • CAS Number : 1628833-70-4
  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • Purity : Typically ≥ 95%

This compound is a derivative of piperidine and is characterized by the presence of an amino group and a tert-butyl ester. It has garnered attention in medicinal chemistry due to its potential biological activities.

The biological activity of tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride primarily revolves around its interaction with various biological targets, particularly in the central nervous system and its potential roles in modulating neurotransmitter systems.

  • Neurotransmitter Modulation
    • The compound has been studied for its effects on neurotransmitter receptors, particularly glutamate and GABA receptors. Research indicates that it may act as an antagonist at certain ionotropic glutamate receptors, which are crucial for excitatory neurotransmission in the brain .
  • Anti-inflammatory Properties
    • Some studies suggest that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could make it relevant for conditions such as rheumatoid arthritis and other inflammatory disorders .
  • Cytotoxicity and Anticancer Activity
    • Preliminary investigations have indicated that tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated the structure-activity relationship of similar compounds, indicating potential for modulating glutamate receptors .
Wang et al. (2008)Reported on related compounds showing inhibition of GABA aminotransferase, suggesting a pathway for neuroprotective effects .
Krogsgaard-Larsen et al. (2015)Highlighted the role of piperidine derivatives in developing new treatments for neurological disorders, supporting further exploration into this compound's therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of tert-butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate has not been extensively characterized. However, predictions based on its structure suggest:

  • Absorption : Likely to be well absorbed due to its lipophilicity.
  • Distribution : Expected to distribute widely in tissues due to its small molecular size.
  • Metabolism : Potentially metabolized by liver enzymes; specific metabolic pathways remain to be elucidated.
  • Excretion : Primarily via renal pathways as metabolites.

Safety and Toxicology

Safety profiles indicate that while the compound shows promise in various therapeutic areas, comprehensive toxicological studies are essential to determine safe dosage ranges and potential side effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for tert-Butyl (2S,4S)-4-amino-2-methyl-1-piperidinecarboxylate hydrochloride, and how does stereochemistry influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from chiral pyrrolidine or piperidine precursors. Key steps include Boc protection, stereoselective alkylation, and HCl salt formation. For example, tert-butylamine derivatives are reacted with chiral substrates under controlled conditions to preserve stereochemistry . Yield optimization often requires adjusting reaction temperature, solvent polarity (e.g., THF vs. DCM), and catalysts (e.g., chiral auxiliaries). HPLC or chiral column chromatography is critical for isolating enantiomerically pure products .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

  • Methodological Answer : Advanced analytical techniques are employed:

  • NMR : 1^1H and 13^{13}C NMR verify backbone structure; NOESY confirms spatial arrangement of substituents .
  • X-ray crystallography : Resolves absolute configuration (e.g., (2S,4S) vs. other stereoisomers) .
  • Mass spectrometry : Validates molecular weight (215.29 g/mol for the free base) and HCl salt formation .

Q. What are its applications as a chiral building block in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for neurologically active agents (e.g., dopamine receptor modulators) and enzyme inhibitors. Its piperidine core mimics natural alkaloids, enabling scaffold diversification. Researchers functionalize the amino group via reductive amination or coupling reactions (e.g., Suzuki-Miyaura for aryl additions) .

Advanced Research Questions

Q. How do chiral impurities in the compound affect biological activity, and what analytical strategies mitigate this?

  • Methodological Answer : Even 1-2% enantiomeric excess (ee) loss can drastically alter receptor binding. To address this:

  • Chiral SFC/UPLC : Quantifies impurity levels .
  • In silico docking : Predicts interactions of minor enantiomers with target proteins (e.g., serotonin transporters) .
  • Crystallization screening : Identifies conditions favoring racemate resolution .

Q. What metabolic pathways are implicated in the compound’s in vitro stability, and how can structural modifications improve pharmacokinetics?

  • Methodological Answer : The Boc group enhances metabolic stability by resisting esterase cleavage. However, the primary amine may undergo oxidation via CYP450 enzymes. Solutions include:

  • Isotopic labeling (2^{2}H, 13^{13}C) to track degradation .
  • Prodrug strategies : Masking the amine with acetyl or carbamate groups .
  • Liver microsome assays : Assess metabolic liability across species (e.g., human vs. rodent) .

Q. How can computational methods predict the compound’s solubility and bioavailability?

  • Methodological Answer :

  • QSPR models : Correlate logP (calculated as ~1.8) with experimental solubility in biorelevant media (FaSSIF/FeSSIF) .
  • Molecular dynamics simulations : Evaluate hydration free energy and membrane permeability .
  • pKa determination (e.g., ~8.5 for the amine) guides salt selection (HCl vs. phosphate) for enhanced dissolution .

Q. What contradictions exist in reported biological data, and how can experimental design resolve them?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., nM vs. µM ranges) may arise from assay conditions. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 vs. CHO) and buffer systems .
  • Orthogonal assays : Combine SPR (binding affinity) with functional cAMP assays .
  • Blinded replicates : Minimize batch-to-batch variability in compound purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.